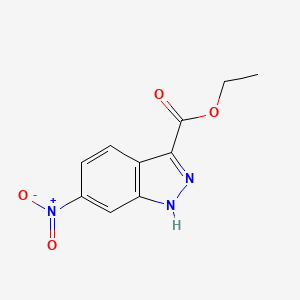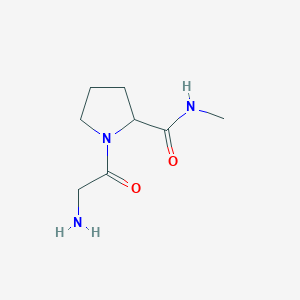![molecular formula C7H3ClINO B13655268 3-Chloro-5-iodobenzo[d]isoxazole](/img/structure/B13655268.png)
3-Chloro-5-iodobenzo[d]isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-iodobenzo[d]isoxazole is a heterocyclic compound with the molecular formula C7H3ClINO. It is part of the isoxazole family, which is known for its significant biological and chemical properties. This compound is often used in research and development due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-iodobenzo[d]isoxazole typically involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as using sodium bicarbonate at ambient temperature . Another method involves the (3 + 2) cycloaddition reaction of an alkyne with nitrile oxide . These methods are advantageous due to their high regioselectivity and the mild conditions required.
Industrial Production Methods
Industrial production of this compound often employs metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts . These methods are not only eco-friendly but also efficient, providing high yields of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-iodobenzo[d]isoxazole undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction: These reactions are less common but can be performed under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide and tert-butyl nitrite are often used.
Cycloaddition: This reaction involves the use of alkynes and nitrile oxides.
Major Products
The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
3-Chloro-5-iodobenzo[d]isoxazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-iodobenzo[d]isoxazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, thereby modulating their activity . This interaction can lead to various biological effects, making it a valuable compound in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-5-bromobenzo[d]isoxazole
- 3-Chloro-5-fluorobenzo[d]isoxazole
- 3-Chloro-5-methylbenzo[d]isoxazole
Uniqueness
3-Chloro-5-iodobenzo[d]isoxazole is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and properties compared to its analogs . This makes it particularly useful in applications requiring specific chemical modifications.
Propiedades
Fórmula molecular |
C7H3ClINO |
|---|---|
Peso molecular |
279.46 g/mol |
Nombre IUPAC |
3-chloro-5-iodo-1,2-benzoxazole |
InChI |
InChI=1S/C7H3ClINO/c8-7-5-3-4(9)1-2-6(5)11-10-7/h1-3H |
Clave InChI |
OQJCZUXREIDQFI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1I)C(=NO2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9,9'-Spirobi[xanthene]](/img/structure/B13655197.png)





![(2-Aminoimidazo[1,2-a]pyridin-8-yl)boronic acid](/img/structure/B13655237.png)
![{8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanol](/img/structure/B13655243.png)
![8-Iodoimidazo[1,5-a]pyridine](/img/structure/B13655247.png)




